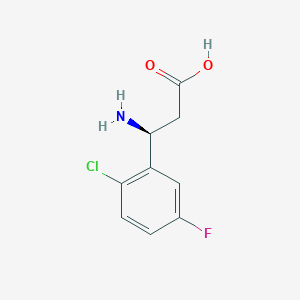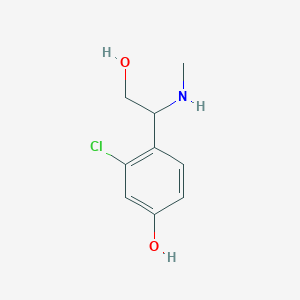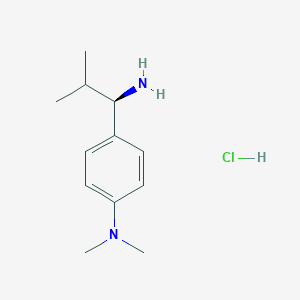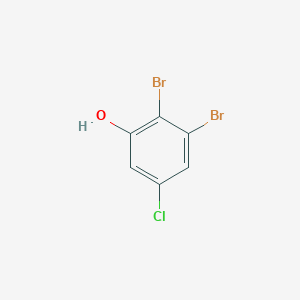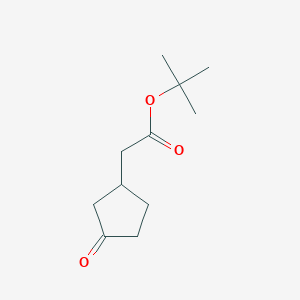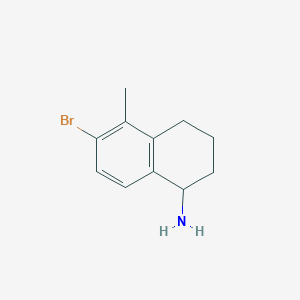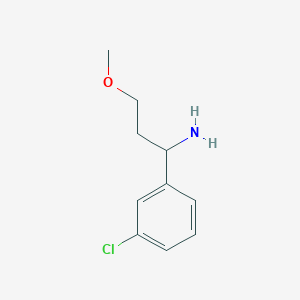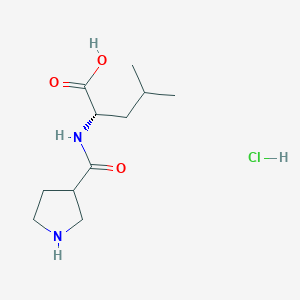
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride is a compound that features a pyrrolidine ring, a leucine moiety, and a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the leucine moiety. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to form the pyrrolidine ring . The leucine moiety is then introduced through peptide coupling reactions, often using reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrrolidine-2,5-diones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The leucine moiety may contribute to the compound’s ability to interact with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different reactivity.
Prolinol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride is unique due to the combination of the pyrrolidine ring and the leucine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H21ClN2O3 |
|---|---|
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(pyrrolidine-3-carbonylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-7(2)5-9(11(15)16)13-10(14)8-3-4-12-6-8;/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16);1H/t8?,9-;/m0./s1 |
Clave InChI |
LFHNZLVQVUZADM-MTFPJWTKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CCNC1.Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


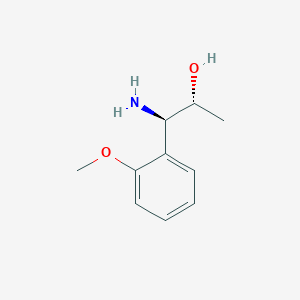
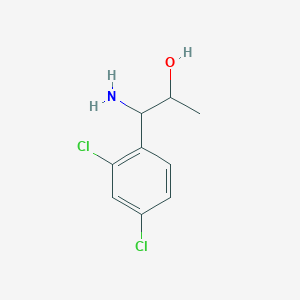
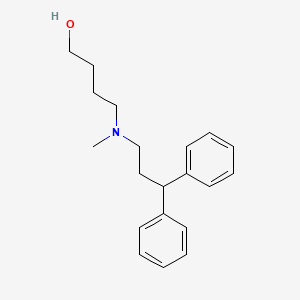
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
